1-(2-Iodobenzyl)piperidine

Vue d'ensemble

Description

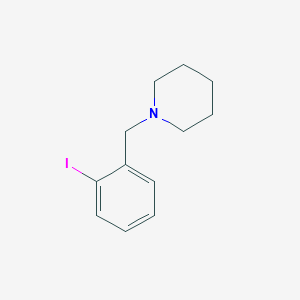

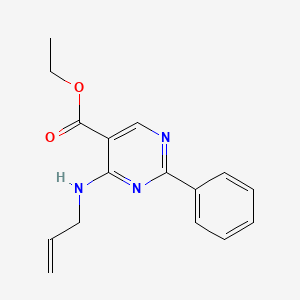

“1-(2-Iodobenzyl)piperidine” is a compound with the molecular formula C12H16IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a benzyl group at the 1-position, with an iodine atom on the 2-position of the benzyl group .Applications De Recherche Scientifique

Radiochemical Synthesis and Nuclear Chemistry

1-(2-Iodobenzyl)piperidine and its derivatives are significant in the field of radiochemistry, particularly in the development of sigma-1 receptor ligands. Sadeghzadeh et al. (2014) describe a method for preparing derivatives like 4-benzyl-1-(3-[125I]iodobenzylsulfonyl)piperidine with high radiochemical yields. These compounds are synthesized via nucleophilic substitution reactions and are crucial for nuclear medicine applications (Sadeghzadeh et al., 2014).

Palladium-Catalysed Synthesis in Organic Chemistry

In organic chemistry, this compound derivatives play a role in the synthesis of complex compounds. Marosvölgyi-Haskó et al. (2011) report the high-yield synthesis of 1-isoindolinone derivatives using 2-iodobenzyl bromide and 2-iodobenzylamine in palladium-catalysed carbonylation. These derivatives have various applications, including pharmaceuticals and materials science (Marosvölgyi-Haskó et al., 2011).

Organometallics and Pharmacology

In the field of organometallic chemistry and pharmacology, this compound analogues are studied for their receptor binding properties. Tacke et al. (2003) synthesized sila-analogues of sigma ligands of the spiro[indane-1,4'-piperidine] type, exploring their structures and pharmacological properties. These studies contribute to understanding receptor interactions in the central nervous system (Tacke et al., 2003).

Enzymatic and Synthetic Methods in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are used for the synthesis of natural and synthetic compounds. Perdicchia et al. (2015) discuss both synthetic and enzymatic methods for resolving racemic mixtures of these compounds, highlighting their importance as precursors in drug development (Perdicchia et al., 2015).

Imaging Agent Development in Radiopharmaceuticals

Chen et al. (2010) report on the synthesis and evaluation of a radioiodinated spiropiperidine ligand as a potential imaging agent for sigma1 receptors. This research is significant in developing specific tracers for molecular imaging in medical diagnostics (Chen et al., 2010).

Orientations Futures

Piperidine derivatives, including “1-(2-Iodobenzyl)piperidine”, are of significant interest in the field of drug discovery due to their wide range of biological activities. Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in various therapeutic areas .

Mécanisme D'action

Target of Action

Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine and its derivatives have been shown to interact with various targets, leading to a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Piperidine derivatives have been shown to have significant bioavailability . For instance, the integration of a fluorine-substituted piperidine resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved bioavailability .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[(2-iodophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPRBFCDPRYNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)

![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)

![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)

![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)

amine](/img/structure/B3153740.png)

![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)